Cas no 2107688-74-2 (Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate)

Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate structure
2107688-74-2 structure
商品名:Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate
CAS番号:2107688-74-2
MF:C10H10N2O2
メガワット:190.198602199554
CID:6164065
PubChem ID:139022752

Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 2107688-74-2
    • EN300-7427107
    • Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate
    • インチ: 1S/C10H10N2O2/c1-7-4-3-5-12-6-11-8(9(7)12)10(13)14-2/h3-6H,1-2H3
    • InChIKey: YKXJNGNYCZTTQG-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1=C2C(C)=CC=CN2C=N1)=O

計算された属性

  • せいみつぶんしりょう: 190.074227566g/mol
  • どういたいしつりょう: 190.074227566g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 232
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 43.6Ų

Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7427107-5.0g
methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate
2107688-74-2 95%
5.0g
$5553.0 2024-05-24
Enamine
EN300-7427107-2.5g
methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate
2107688-74-2 95%
2.5g
$3752.0 2024-05-24
1PlusChem
1P028K1P-100mg
methyl8-methylimidazo[1,5-a]pyridine-1-carboxylate
2107688-74-2 95%
100mg
$882.00 2023-12-19
Aaron
AR028KA1-250mg
methyl8-methylimidazo[1,5-a]pyridine-1-carboxylate
2107688-74-2 95%
250mg
$1329.00 2025-02-16
1PlusChem
1P028K1P-2.5g
methyl8-methylimidazo[1,5-a]pyridine-1-carboxylate
2107688-74-2 95%
2.5g
$4700.00 2023-12-19
1PlusChem
1P028K1P-5g
methyl8-methylimidazo[1,5-a]pyridine-1-carboxylate
2107688-74-2 95%
5g
$6926.00 2023-12-19
Enamine
EN300-7427107-0.25g
methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate
2107688-74-2 95%
0.25g
$948.0 2024-05-24
Enamine
EN300-7427107-0.05g
methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate
2107688-74-2 95%
0.05g
$508.0 2024-05-24
Enamine
EN300-7427107-0.5g
methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate
2107688-74-2 95%
0.5g
$1494.0 2024-05-24
Enamine
EN300-7427107-10.0g
methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate
2107688-74-2 95%
10.0g
$8234.0 2024-05-24

Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate 関連文献

Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylateに関する追加情報

Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate (CAS No. 2107688-74-2): A Comprehensive Overview

Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate, identified by its CAS number 2107688-74-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule, featuring a fused imidazo[1,5-a]pyridine core, has garnered considerable attention due to its versatile structural framework and potential applications in drug discovery and medicinal chemistry.

The structural motif of Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate consists of a pyridine ring fused with an imidazole ring, which is further substituted with a methyl group at the 8-position and an ester group at the 1-position. This unique configuration imparts distinct electronic and steric properties to the molecule, making it a valuable scaffold for designing novel bioactive entities. The presence of both nitrogen and oxygen heteroatoms in the core structure enhances its potential for hydrogen bonding interactions, which is crucial for binding to biological targets.

In recent years, the field of heterocyclic chemistry has seen remarkable advancements, particularly in the development of imidazo[1,5-a]pyridine derivatives as pharmacophores. These compounds have been extensively explored for their antimicrobial, anti-inflammatory, and anticancer properties. Notably, Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate has been investigated for its potential role in modulating enzyme activities and receptor interactions relevant to various diseases.

One of the most compelling aspects of Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate is its synthetic accessibility. The compound can be readily prepared through multi-step organic reactions that involve cyclization, functional group transformations, and esterification processes. These synthetic routes have been optimized to ensure high yields and purity, making it feasible for large-scale production and further derivatization studies.

The pharmacological profile of Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate has been the subject of numerous preclinical studies. Research indicates that this compound exhibits promising activity against certain types of cancer cells by inhibiting key signaling pathways involved in tumor growth and progression. Additionally, its ability to interact with specific proteins and enzymes suggests potential therapeutic applications in treating inflammatory disorders and infectious diseases.

Recent advancements in computational chemistry have further enhanced the understanding of Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate's biological activity. Molecular docking studies have revealed that this compound can bind effectively to target proteins with high affinity, suggesting its suitability as a lead compound for drug development. These computational insights have guided experimental efforts to optimize its pharmacokinetic properties and improve its overall efficacy.

The chemical stability of Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate under various conditions has also been thoroughly evaluated. Studies have demonstrated that the compound maintains its structural integrity when exposed to light, heat, and moisture, making it suitable for long-term storage and transportation. Furthermore, its solubility profile in common organic solvents facilitates its use in pharmaceutical formulations and synthetic protocols.

In conclusion, Methyl 8-methylimidazo[1,5-a]pyridine-1-carboxylate (CAS No. 2107688-74-2) represents a fascinating example of how structural diversity can be leveraged to develop novel therapeutic agents. Its unique chemical properties and promising biological activities make it a compelling candidate for further investigation in drug discovery programs. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量